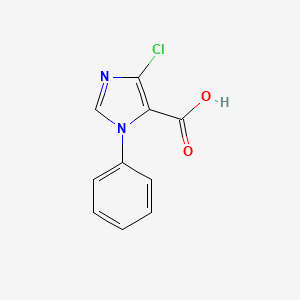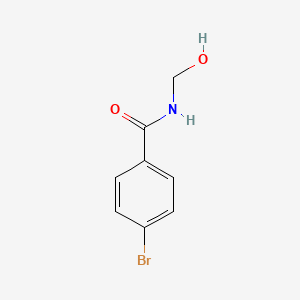![molecular formula C13H19ClO2 B13987120 [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene CAS No. 170856-44-7](/img/structure/B13987120.png)
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene is an organic compound with the molecular formula C₁₃H₁₉ClO₂ and a molecular weight of 242.746 g/mol . This compound is characterized by the presence of a benzene ring substituted with a 2-(3-chloro-1-ethoxypropoxy)ethyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-1-ethoxypropane with ethylbenzene in the presence of a suitable catalyst under controlled conditions . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or alkanes.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine: The compound is investigated for its potential biological activities and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The pathways involved may include the activation or inhibition of enzymatic reactions, modulation of signal transduction pathways, and alterations in cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar compounds to [2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene include:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl analogs.
Propriétés
Numéro CAS |
170856-44-7 |
|---|---|
Formule moléculaire |
C13H19ClO2 |
Poids moléculaire |
242.74 g/mol |
Nom IUPAC |
2-(3-chloro-1-ethoxypropoxy)ethylbenzene |
InChI |
InChI=1S/C13H19ClO2/c1-2-15-13(8-10-14)16-11-9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
Clé InChI |
KWNDDXMZHMAXLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCCl)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
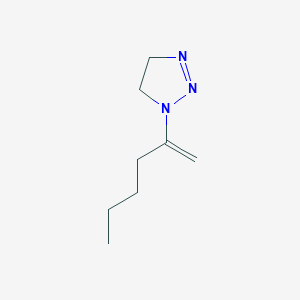
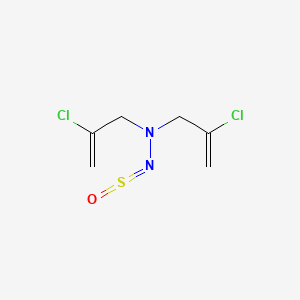

![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)
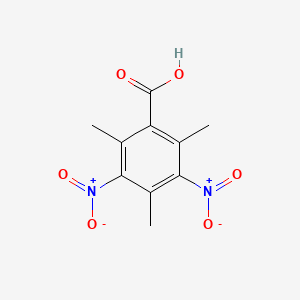


![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)


